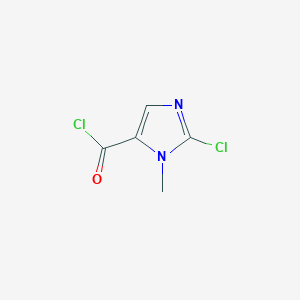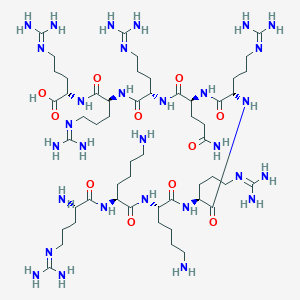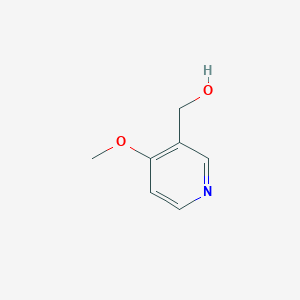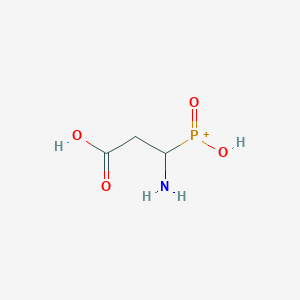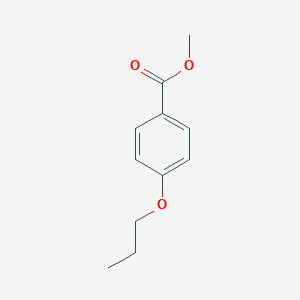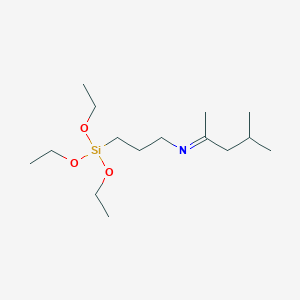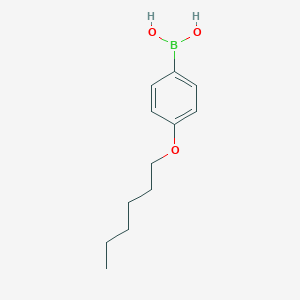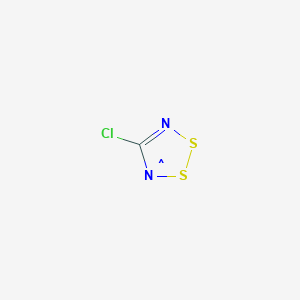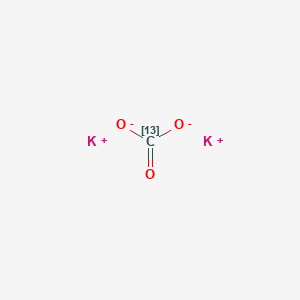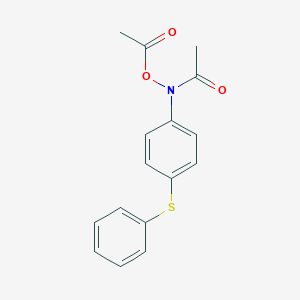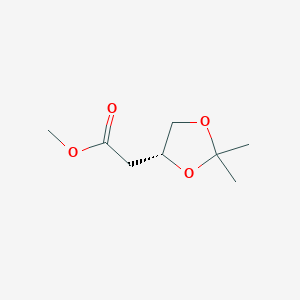
(R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate” is a chemical compound. It is also known by other names such as “®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol”, “®-(-)-2,3-O-Isopropylideneglycerol”, “®-(-)-1,2-O-Isopropylideneglycerol”, “®-(-)-1,2-O-Isopropylidenglycerol”, and "®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol" . The molecular formula of this compound is C6H12O3 .
Molecular Structure Analysis
The molecular weight of “®-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate” is 132.16 g/mol . The IUPAC Standard InChIKey is RNVYQYLELCKWAN-YFKPBYRVSA-N . The 3D structure of the molecule can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“®-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate” is a clear colorless to light yellow liquid . It has a density of 1.06 g/cm³ . The boiling point of this compound is 72-73 °C at 8 mmHg . The refractive index is 1.4330 to 1.4360 at 20 °C, 589 nm . The specific optical rotation is -13° to -15° at 20°C, 589 nm (neat) .Aplicaciones Científicas De Investigación
3. Chiral Building Block Synthesis
Specific Scientific Field
Asymmetric synthesis and chiral chemistry.
®-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate
serves as a chiral building block. Its stereochemistry allows for the creation of complex molecules with specific chirality.
Experimental Procedures
Results and Outcomes
These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊
Propiedades
IUPAC Name |
methyl 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2)11-5-6(12-8)4-7(9)10-3/h6H,4-5H2,1-3H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMMCWMMNLSHFT-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



